

Paxalisib metastatic competence assay reduction

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Compound Focus: Paxalisib

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Summary of Key Experimental Findings

Cancer Model / Context	Reported Effect on Metastatic Competence	Key Metrics and Quantitative Data	Source Type / Citation
Metastatic TNBC (Clinical)	Reduction in CTCs and CTC clusters [1].	>50% reduction in total CTC count; comparable decrease in CTC clusters after one 21-day treatment cycle [1].	Phase 1b Trial (Preliminary Patient Data) [1].
Metastatic TNBC (Clinical)	Rapid and substantial tumor burden reduction [2] [3].	86% reduction in overall tumor burden on imaging after three weeks of combination therapy [2] [3].	Expanded-Access Case Report [2] [3].
AT/RT (Preclinical, <i>In Vivo</i>)	Slowed tumor growth and extended survival [4].	Extended median survival in orthotopic xenograft models from 40 to 54 days ($p=0.001$) [4].	Preclinical Study (Abstract) [4].
TNBC (Preclinical)	Disruption of EZH2 function, reduced cell	Induction of mesenchymal-to-epithelial transition (MET);	Preclinical Research (Mechanistic) [5].

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	migration/invasion, increased immune visibility [5].	downregulation of stemness markers (ALDH1, SNAIL) [5].	

Detailed Experimental Protocols

The anti-metastatic activity of **paxalisib** is evaluated through specific assays focusing on CTCs and preclinical models.

Protocol 1: Circulating Tumor Cell (CTC) Analysis in a Clinical Trial

This protocol is based on the Phase 1b trial in metastatic TNBC patients, where **paxalisib** is combined with pembrolizumab and chemotherapy [1].

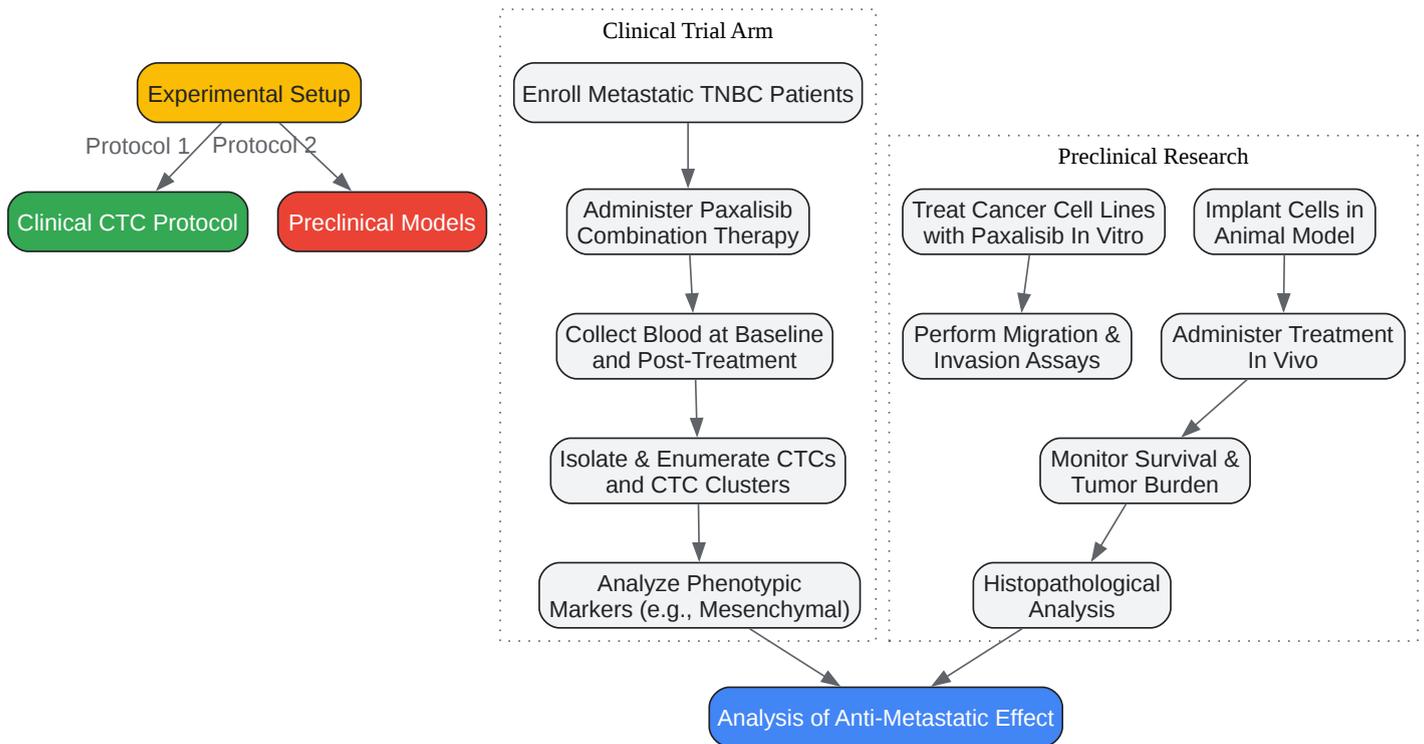
- **Patient Enrollment:** Enroll patients with recurrent, unresectable, or metastatic TNBC. A confirmed PD-L1 combined positive score (CPS) of ≥ 10 and no prior PD-1/PD-L1 therapy are required [2].
- **Treatment Regimen:** Administer a 21-day cycle of the combination therapy:
 - **Paxalisib:** 15 mg or 30 mg, orally, once daily [2].
 - **Pembrolizumab:** 200 mg, intravenously, on Day 1 of the cycle [2].
 - **Chemotherapy:** Nanoparticle albumin-bound (nab)-paclitaxel, or gemcitabine/carboplatin per standard of care [2].
- **Blood Sample Collection:** Collect peripheral blood samples from patients at baseline (pre-treatment) and serially after treatment initiation (e.g., after the first 21-day cycle).
- **CTC Isolation and Enumeration:** Use an FDA-cleared or comparable validated platform (e.g., the CellSearch system or the liquid biopsy platform mentioned in collaborative research) to isolate and enumerate CTCs from blood samples.
- **Phenotypic Characterization (Optional):** Analyze the isolated CTCs for markers of epithelial (e.g., E-cadherin) and mesenchymal (e.g., vimentin) phenotypes via immunofluorescence or flow cytometry to assess shifts toward a less invasive state.
- **Data Analysis:** Calculate the percentage change in total CTC count and CTC cluster count from baseline to post-treatment.

Protocol 2: Preclinical Assessment of Invasion and Metastasis

This methodology is derived from studies in atypical teratoid/rhabdoid tumors (AT/RT) and TNBC models [4] [5].

- ***In Vitro* Migration and Invasion Assay:**
 - **Cell Culture:** Maintain patient-derived cancer cell lines (e.g., AT/RT or TNBC) in appropriate media.
 - **Treatment:** Treat cells with **paxalisib** at the determined IC50 concentration, a vehicle control (DMSO), and/or a combination agent (e.g., mirdametinib for AT/RT models).
 - **Setup:** Use a transwell system. For the invasion assay, coat the membrane with Matrigel to simulate the extracellular matrix.
 - **Execution:** Seed treated cells in the upper chamber with a serum-free medium. Place a medium with a serum as a chemoattractant in the lower chamber. Incubate for 24-48 hours.
 - **Analysis:** Fix, stain, and count the cells that have migrated or invaded through the membrane. Normalize counts to the vehicle control to calculate percent inhibition.
- ***In Vivo* Orthotopic Xenograft Model for Metastasis:**
 - **Animal Model:** Use immunocompromised mice (e.g., NSG mice).
 - **Tumor Implantation:** Implant cancer cells intracranially (for brain tumor models) or into the mammary fat pad (for breast cancer models).
 - **Treatment:** Once tumors are established, randomize mice into treatment groups:
 - Group 1: Vehicle control.
 - Group 2: **Paxalisib** (e.g., 30-50 mg/kg, orally, daily).
 - Group 3: Combination therapy if applicable.
 - **Endpoint Monitoring:**
 - **Survival:** Monitor animals and record survival daily. The primary endpoint is often median overall survival.
 - **Tumor Burden:** Use *in vivo* imaging (e.g., bioluminescence if cells are luciferase-tagged) to track tumor growth and metastasis weekly.
 - **Histopathological Analysis:** Upon endpoint, harvest organs (brain, lungs, liver). Process and stain tissue sections (H&E, IHC for proliferation Ki-67, apoptosis TUNEL) to assess tumor burden and metastasis.

The experimental workflow for these protocols, from setup to analysis, can be visualized as follows:

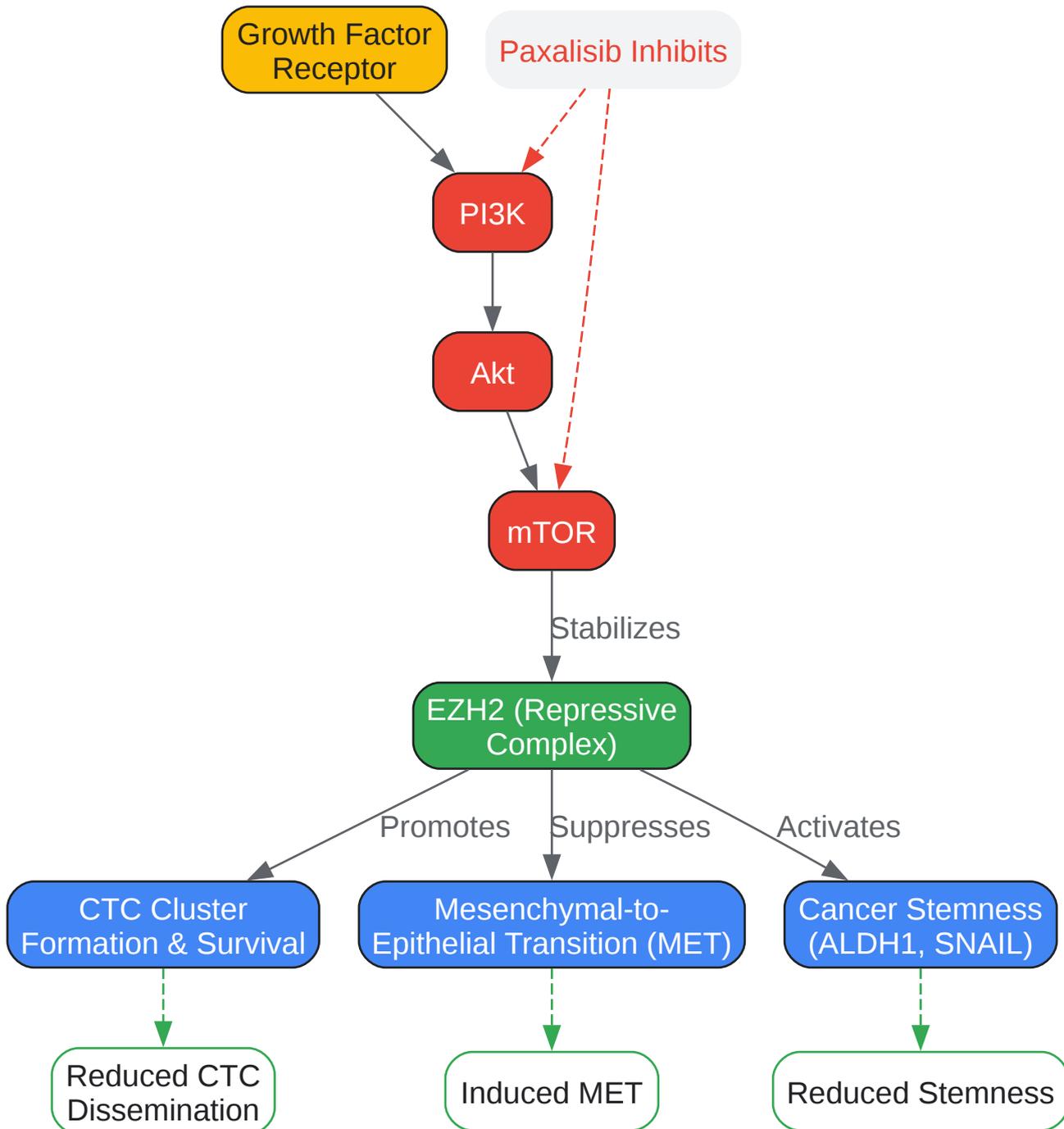


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Mechanism of Action: Pathway Inhibition

Paxalisib is a brain-penetrant, small-molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, a key driver of cell growth, proliferation, and survival that is frequently dysregulated in cancers [6]. Its anti-metastatic activity stems from dual PI3K and mTOR inhibition, which disrupts several pro-metastatic processes.

The core mechanism involves the inhibition of the PI3K/mTOR pathway, which leads to downstream effects on key regulators of metastasis. The following diagram illustrates this signaling pathway and the points of intervention by **paxalisib** and potential combination agents.



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The molecular rationale for combining **paxalisib** with other agents is strong. Preclinical data suggests that **concurrent inhibition of the MAPK pathway with a MEK inhibitor (e.g., mirdametinib) can overcome resistance** in AT/RT models, leading to synergistic reduction in tumor growth and viability [4]. Furthermore, in TNBC, combining **paxalisib** with immunotherapy is rationalized by its ability to disrupt EZH2, which may subsequently enhance tumor immunogenicity and T-cell-mediated killing [5].

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